

Technical Guide: Application of (±)-Enterolactone-13C3 in Bioanalytical Assays

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Compound of Interest

Compound Name: *rac Enterolactone 13C3*

CAS No.: 918502-72-4

Cat. No.: B1146433

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Executive Summary

Enterolactone (EL) is a mammalian lignan produced by the intestinal microbiota from dietary plant lignans.[1] It serves as a critical biomarker for fiber intake, gut microbiome health, and has been extensively studied for its potential protective role in hormone-dependent cancers (breast, prostate).

Accurate quantification of EL in biological matrices (plasma, urine, feces) is challenging due to significant matrix effects and the presence of glucuronide/sulfate conjugates. (±)-Enterolactone-13C3 is the gold-standard stable isotope internal standard (IS) for these assays. Unlike deuterated analogs, the Carbon-13 label offers superior stability against hydrogen/deuterium exchange and identical chromatographic retention to the analyte, ensuring precise correction for ionization suppression in LC-MS/MS workflows.

This guide details the technical application of (±)-Enterolactone-13C3, from mechanistic rationale to validated extraction protocols and mass spectrometry transitions.

Part 1: The Molecule & The Mechanism

Chemical Identity

- Compound Name: (±)-Enterolactone-13C3
- Chemical Structure: trans-2,3-bis(3-hydroxybenzyl)-butyrolactone (labeled with three C atoms).
- Molecular Weight: ~301.3 g/mol (Native EL: 298.3 g/mol).
- Stereochemistry: The "(±)" denotes a racemic mixture of enantiomers. Mammals produce both (+) and (-) enantiomers depending on the gut flora composition, though (-)-Enterolactone often predominates. Using a racemic IS is appropriate for non-chiral LC-MS methods which measure "total" enterolactone.

Why C and Not Deuterium?

While deuterated (

H) standards are common,

C-labeled Enterolactone is preferred for high-precision bioanalysis:

- Retention Time Matching: Deuterium can slightly alter lipophilicity, causing the IS to elute slightly earlier than the analyte (the "deuterium isotope effect"). In high-throughput LC-MS, this separation means the IS may not experience the exact same matrix suppression as the analyte at the moment of ionization.

C-analogs co-elute perfectly.

- Label Stability: Protons on phenolic hydroxyls or alpha-carbons can undergo exchange with solvent protons. Carbon-13 atoms incorporated into the lignan backbone or aromatic rings are non-exchangeable, guaranteeing signal integrity.

Part 2: Analytical Strategy (LC-MS/MS)

Mass Spectrometry Optimization

Enterolactone contains phenolic hydroxyl groups, making it ideal for Negative Electrospray Ionization (ESI-).

Fragmentation Logic

The primary fragmentation pathway for Enterolactone involves the cleavage of the lactone ring and loss of CO

- Native EL: Precursor [M-H]

297.1 loses CO

(44 Da) to form product 253.1.

- IS (EL-

C

): Precursor [M-H]

300.1. If the label is on the lactone carbonyl, the loss involves

CO

(45 Da), resulting in product 255.1.

Table 1: Recommended MRM Transitions

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Role
Enterolactone	297.1	253.1	-20 to -25	Quantifier
Enterolactone	297.1	107.0 / 121.0	-35	Qualifier
(±)-EL-C	300.1	255.1	-20 to -25	Internal Standard

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 μm).
- Mobile Phase A: Water + 0.01% Formic Acid or 2mM Ammonium Acetate (pH neutral improves negative ionization stability).
- Mobile Phase B: Acetonitrile (ACN) or Methanol.
- Gradient: EL is moderately non-polar. A gradient from 20% B to 90% B over 5-8 minutes is typically sufficient.

Part 3: Experimental Workflow

The Critical Step: Enzymatic Hydrolysis

In plasma and urine, >95% of Enterolactone exists as glucuronide or sulfate conjugates. To measure total Enterolactone, these must be deconjugated.

Protocol:

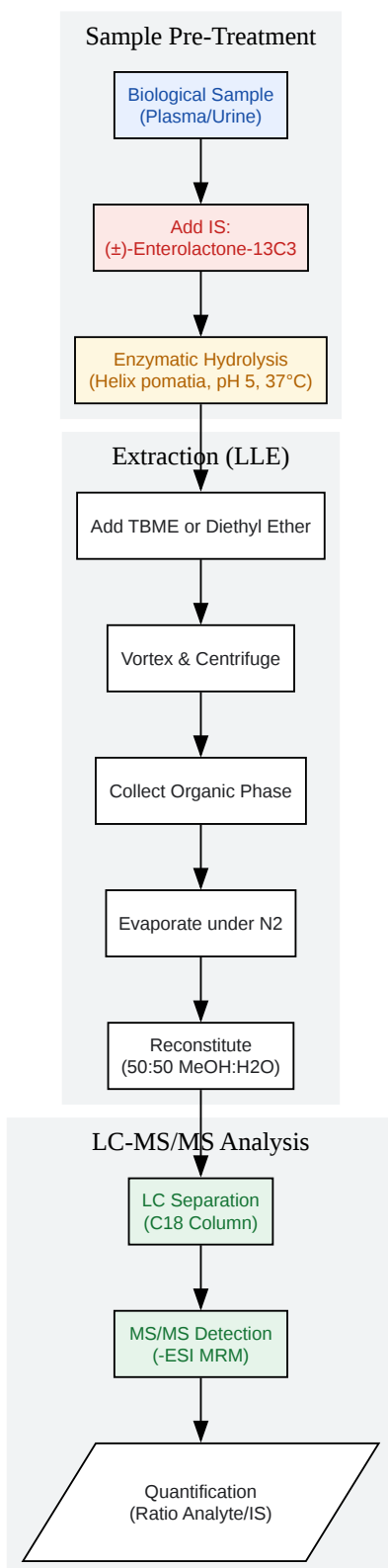
- Aliquot: Transfer 200 μL of plasma/urine to a clean tube.
- IS Addition: Spike with 20 μL of (\pm)-Enterolactone- $^{13}\text{C}_3$ working solution (e.g., 500 ng/mL).
- Buffer: Add 200 μL of Sodium Acetate buffer (0.1 M, pH 5.0).
- Enzyme: Add 10-20 μL of *Helix pomatia* juice (contains both
-glucuronidase and sulfatase activity).
 - Note: Pure
-glucuronidase (e.g., from *E. coli*) is insufficient because it will not cleave sulfate conjugates.
- Incubation: Incubate at 37°C for 12–16 hours (overnight) or 2 hours at 50°C (requires validation).

Extraction (Liquid-Liquid Extraction - LLE)

LLE is preferred over protein precipitation for cleaner extracts and higher sensitivity.

- Solvent: Add 2 mL of Diethyl Ether or TBME (tert-Butyl methyl ether) to the hydrolyzed sample.
- Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.
- Separation: Centrifuge at 3000 x g for 5 minutes. Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath.
- Collection: Decant the organic (top) layer into a fresh glass tube.
- Drying: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Dissolve residue in 100 μ L of Mobile Phase (e.g., 50:50 Water:ACN).

Workflow Visualization



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Caption: Step-by-step workflow for the quantification of Total Enterolactone using 13C3-IS dilution.

Part 4: Validation & Quality Control

Linearity & Range

- Typical Range: 0.5 ng/mL to 500 ng/mL.
- Curve Fitting: Plot the Peak Area Ratio (Enterolactone / Enterolactone-13C3) vs. Concentration.^[2] Use a linear regression with weighting to ensure accuracy at the lower end of the curve.

Matrix Effects Assessment

The primary role of the IS is to normalize matrix effects. To validate this:

- Prepare a "Post-Extraction Spike" sample (extract blank plasma, then add analyte).
- Prepare a "Neat Solution" sample (analyte in solvent).
- Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solution).
- IS Normalized MF = (MF of Analyte / MF of IS).
 - Acceptance Criteria: The IS Normalized MF should be close to 1.0 (0.9 – 1.1), indicating the IS compensates perfectly for any suppression.

Troubleshooting Common Issues

Issue	Probable Cause	Corrective Action
Low Sensitivity	Inefficient Ionization	Switch mobile phase additive (try Ammonium Fluoride 0.5mM for enhancement in negative mode).
Variable Recovery	Incomplete Hydrolysis	Check enzyme activity; ensure pH is strictly 5.0; extend incubation time.
IS Signal Drop	Ion Suppression	Improve cleanup (switch from LLE to SLE or Phospholipid Removal Plates).
Cross-talk	Isotopic Impurity	Ensure the IS solution does not contain unlabeled EL (M+0). Verify IS purity >99%.

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